(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapagliflozin 3-O-β-D-Glucuronide-d5: is a metabolite of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of dapagliflozin, which is a process that involves the addition of glucuronic acid to the parent drug, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin 3-O-β-D-Glucuronide-d5 involves the glucuronidation of dapagliflozin. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .
Industrial Production Methods: Industrial production of dapagliflozin 3-O-β-D-Glucuronide-d5 follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the glucuronidation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Dapagliflozin 3-O-β-D-Glucuronide-d5 primarily undergoes glucuronidation, a phase II metabolic reaction. This compound can also participate in hydrolysis reactions under certain conditions, leading to the release of the parent drug, dapagliflozin .
Common Reagents and Conditions:
Glucuronidation: Requires UDPGA and UGT enzymes.
Hydrolysis: Can occur in the presence of acidic or basic conditions, leading to the cleavage of the glucuronide bond.
Major Products Formed:
Glucuronidation: Dapagliflozin 3-O-β-D-Glucuronide-d5.
Hydrolysis: Dapagliflozin and glucuronic acid.
Scientific Research Applications
Chemistry: Dapagliflozin 3-O-β-D-Glucuronide-d5 is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of dapagliflozin. It helps in understanding the metabolic pathways and the role of glucuronidation in drug clearance .
Biology: In biological research, this compound is used to investigate the activity of UGT enzymes and their role in drug metabolism. It also serves as a tool to study the interactions between dapagliflozin and other metabolic pathways .
Medicine: Dapagliflozin 3-O-β-D-Glucuronide-d5 is crucial in clinical studies to monitor the pharmacokinetics of dapagliflozin in patients. It helps in understanding the drug’s efficacy, safety, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of dapagliflozin formulations. It ensures that the drug meets the required standards for safety and efficacy .
Mechanism of Action
Dapagliflozin 3-O-β-D-Glucuronide-d5 exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion and improved glycemic control in patients with type 2 diabetes . The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose homeostasis and renal function .
Comparison with Similar Compounds
Empagliflozin 3-O-β-D-Glucuronide: Another SGLT2 inhibitor metabolite with similar glucuronidation pathways.
Canagliflozin 3-O-β-D-Glucuronide: Shares similar metabolic and pharmacokinetic properties.
Uniqueness: Dapagliflozin 3-O-β-D-Glucuronide-d5 is unique due to its specific glucuronidation pattern and its role in the metabolism of dapagliflozin. It provides insights into the drug’s pharmacokinetics and helps in optimizing its therapeutic use .
Properties
Molecular Formula |
C27H33ClO12 |
---|---|
Molecular Weight |
590.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1/i1D3,2D2 |
InChI Key |
ZYZULHSUKTZGTR-JZICJDCKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.